N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
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Overview
Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide involves multiple steps, including the formation of the thiadiazole rings and the introduction of the benzylsulfanyl and methylsulfanyl groups. The synthetic route typically starts with the preparation of the thiadiazole core, followed by the attachment of the sulfanyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions .
Chemical Reactions Analysis
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups play a crucial role in binding to the active sites of enzymes, inhibiting their activity. The compound can also interact with cellular pathways, modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide can be compared with other thiadiazole derivatives, such as:
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound lacks the additional methylsulfanyl group, making it less complex and potentially less versatile in its applications.
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide: This compound contains a triazole ring instead of a second thiadiazole ring, which may alter its chemical reactivity and biological activity.
This compound stands out due to its unique combination of functional groups and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C14H13N5OS5 |
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Molecular Weight |
427.6 g/mol |
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H13N5OS5/c1-21-12-16-13(25-19-12)23-8-10(20)15-11-17-18-14(24-11)22-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,17,20) |
InChI Key |
OEOMSKVFTJEKCO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NSC(=N1)SCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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